The method achieved modest to high yields (40–94%) in short reaction times (<1 min).
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties.
This application involves the synthesis of new donor-Π-acceptor (D-Π-A) type dye.
The result is the fabrication of a colorimetric chemosensor.
1-Trityl-1H-imidazole-4-carbaldehyde is a chemical compound characterized by its imidazole backbone, which is a five-membered aromatic ring containing two nitrogen atoms. Its molecular formula is C₁₈H₁₈N₂O, and it has a molecular weight of 338.40 g/mol. The compound features a trityl group (a triphenylmethyl group) at the nitrogen position, which enhances its stability and solubility. The aldehyde functional group at the 4-position makes it a versatile precursor for various
Research indicates that 1-Trityl-1H-imidazole-4-carbaldehyde exhibits potential biological activities, particularly as an inhibitor of various cytochrome P450 enzymes. It has been noted for its inhibitory effects on CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 enzymes . These interactions suggest potential applications in pharmacology, particularly in drug metabolism and development.
The synthesis of 1-Trityl-1H-imidazole-4-carbaldehyde typically involves several steps:
1-Trityl-1H-imidazole-4-carbaldehyde has several applications in various fields:
Interaction studies have shown that 1-Trityl-1H-imidazole-4-carbaldehyde can effectively inhibit several cytochrome P450 enzymes involved in drug metabolism. This property is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions when used in combination therapies .
Several compounds share structural similarities with 1-Trityl-1H-imidazole-4-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 1-trityl-1H-imidazole-4-carboxylate | 426219-35-4 | 0.81 |
2-Phenyl-1H-imidazole-4-carbaldehyde | 68282-47-3 | 0.68 |
Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | 35944-74-2 | 0.66 |
Imidazo[1,5-a]pyridine-1-carbaldehyde | 56671-67-1 | 0.64 |
4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 | 0.62 |
What sets 1-Trityl-1H-imidazole-4-carbaldehyde apart from these compounds is its specific trityl substitution and unique biological activity profile as a potent inhibitor of multiple cytochrome P450 enzymes. This makes it particularly valuable in medicinal chemistry compared to other imidazole derivatives that may not exhibit such broad enzymatic inhibition.
Irritant